molecular formula C10H12N2 B14809761 1-Phenylpyrrolidin-2-imine CAS No. 7544-81-2

1-Phenylpyrrolidin-2-imine

Cat. No.: B14809761
CAS No.: 7544-81-2
M. Wt: 160.22 g/mol
InChI Key: LUNHFDHBZRECCY-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidin-2-imine is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2 It features a pyrrolidine ring substituted with a phenyl group and an imine functional group

Preparation Methods

The synthesis of 1-Phenylpyrrolidin-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the removal of water to form the imine. One common method involves the use of benzaldehyde and pyrrolidine under acidic conditions to facilitate the condensation reaction . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Phenylpyrrolidin-2-imine undergoes various chemical reactions, including:

Major products formed from these reactions include oximes, amines, nitriles, and various substituted phenyl derivatives.

Scientific Research Applications

1-Phenylpyrrolidin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidin-2-imine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction is often exploited in the design of enzyme inhibitors and pharmaceuticals .

Comparison with Similar Compounds

1-Phenylpyrrolidin-2-imine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenylpyrrolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHFDHBZRECCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539279
Record name 1-Phenylpyrrolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7544-81-2
Record name 1-Phenylpyrrolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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